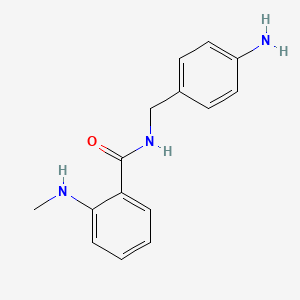

N-(4-aminobenzyl)-2-(methylamino)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

1333222-25-5 |

|---|---|

Molecular Formula |

C15H17N3O |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

N-[(4-aminophenyl)methyl]-2-(methylamino)benzamide |

InChI |

InChI=1S/C15H17N3O/c1-17-14-5-3-2-4-13(14)15(19)18-10-11-6-8-12(16)9-7-11/h2-9,17H,10,16H2,1H3,(H,18,19) |

InChI Key |

NVQQXAYHRBKMPX-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 4 Aminobenzyl 2 Methylamino Benzamide

General Synthetic Strategies for Benzamide (B126) Scaffold Construction

The formation of the central benzamide core of N-(4-aminobenzyl)-2-(methylamino)benzamide relies on established and versatile chemical transformations. The key steps involve the creation of an amide bond and the introduction of the requisite amino and methylamino functionalities onto the aromatic rings.

Amide Bond Formation Approaches

The cornerstone of benzamide synthesis is the formation of the amide (-CONH-) linkage. This is typically achieved by the coupling of a carboxylic acid with an amine. To facilitate this reaction, the carboxylic acid is often activated to enhance its electrophilicity.

Common methods for amide bond formation include:

Acyl Chloride Method: Carboxylic acids can be converted to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the amide bond.

Coupling Reagents: A wide array of coupling reagents can be employed to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to isolate the acyl chloride. These reagents activate the carboxylic acid in situ. Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as phosphonium- and uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). sci-hub.se The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) can further enhance the reaction efficiency and suppress side reactions. stackexchange.com

A general representation of amide bond formation using a coupling reagent is depicted below:

R-COOH + R'-NH₂ + Coupling Agent → R-CONH-R' + Byproducts

Introduction of Amino and Methylamino Moieties

The introduction of the 4-amino group on the benzylamine (B48309) moiety and the 2-methylamino group on the benzoic acid portion requires specific synthetic considerations.

Introduction of the Amino Group: The amino group is often introduced in a protected form, most commonly as a nitro group (-NO₂). The nitro group can be readily introduced onto an aromatic ring via electrophilic nitration. Subsequently, the nitro group is reduced to a primary amine (-NH₂) using various reducing agents. Common methods for nitro group reduction include catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction using metals like iron (Fe), tin (Sn), or stannous chloride (SnCl₂) in an acidic medium. rsc.orggoogle.com

Introduction of the Methylamino Group: The N-methylamino group can be introduced through several methods. One common approach is the N-alkylation of a primary amine with a methylating agent, such as methyl iodide or dimethyl sulfate. wikipedia.org Alternatively, it can be formed by reductive amination of a primary amine with formaldehyde, followed by reduction of the intermediate imine. Another approach involves the reaction of an aniline (B41778) derivative with a reagent that can introduce the methylamino group directly.

Specific Synthetic Routes to this compound

Condensation Reactions Utilizing Aminobenzoic Acid Precursors

A direct condensation of 2-(methylamino)benzoic acid with 4-aminobenzylamine (B48907) presents a challenge due to the presence of multiple nucleophilic amino groups, which could lead to undesired side reactions and polymerization. A more controlled approach involves the use of a protected precursor.

A proposed synthetic route is as follows:

Protection of the Benzoic Acid Moiety: The synthesis would likely commence with a protected form of 2-(methylamino)benzoic acid. A common strategy is to start with isatoic anhydride (B1165640), which can react with an amine to open the anhydride ring and form a 2-aminobenzamide (B116534) derivative. researchgate.net Alternatively, N-methylisatoic anhydride could be used to directly introduce the methylamino group.

Protection of the Benzylamine Moiety: The 4-amino group of 4-aminobenzylamine is highly nucleophilic. To prevent its interference in the amide coupling reaction, it is typically protected. A common protecting group strategy is to use the corresponding nitro derivative, 4-nitrobenzylamine (B181301). The nitro group is stable under many reaction conditions used for amide coupling and can be selectively deprotected at a later stage.

Amide Coupling: The protected 2-(methylamino)benzoic acid (or its activated form) would then be coupled with 4-nitrobenzylamine using a suitable coupling agent, such as HBTU or DCC, in a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Deprotection: The final step would be the reduction of the nitro group on the benzyl (B1604629) moiety to the desired primary amine. This is typically achieved through catalytic hydrogenation using Pd/C and H₂ gas. prepchem.com This method is generally clean and efficient.

Step 1: 2-(methylamino)benzoic acid + 4-nitrobenzylamine --(Coupling Agent)--> N-(4-nitrobenzyl)-2-(methylamino)benzamide Step 2: N-(4-nitrobenzyl)-2-(methylamino)benzamide --(Reduction)--> this compound

| Step | Reactants | Reagents | Solvent | Typical Conditions |

| 1 | 2-(methylamino)benzoic acid, 4-nitrobenzylamine | HBTU, DIPEA | DMF | Room temperature, 12-24 h |

| 2 | N-(4-nitrobenzyl)-2-(methylamino)benzamide | H₂ (gas), Pd/C | Ethanol (B145695) or Methanol (B129727) | Room temperature, atmospheric pressure, 4-16 h |

Multi-step Synthetic Pathways and Intermediate Derivatization

An alternative multi-step pathway could involve building the molecule in a different order, for instance, by first forming the benzamide and then introducing the methylamino group.

Starting with 2-Aminobenzoic Acid: The synthesis could begin with 2-aminobenzoic acid. The amino group could be protected, for example, as a phthalimide.

Amide Formation: The protected 2-aminobenzoic acid would then be coupled with 4-nitrobenzylamine as described previously.

N-Methylation: Following amide formation, the protecting group on the 2-amino position would be removed, and the resulting primary amine would be selectively methylated. This step requires careful control to avoid methylation of the newly formed amide nitrogen or the soon-to-be-deprotected 4-amino group.

Nitro Group Reduction: Finally, the nitro group would be reduced to the primary amine.

This route is more complex due to the additional protection and deprotection steps, as well as the selective N-methylation, which can be challenging to control.

Advanced Synthetic Techniques (e.g., Microwave-Assisted Methodologies)

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and often improve yields. The synthesis of benzamides is amenable to microwave irradiation. sphinxsai.com

In the context of synthesizing this compound, the amide coupling step could be significantly expedited using microwave heating. The reaction of 2-(methylamino)benzoic acid and 4-nitrobenzylamine in the presence of a coupling agent could potentially be completed in minutes rather than hours. sphinxsai.com

| Technique | Advantage | Typical Conditions |

| Microwave-assisted synthesis | Reduced reaction times, improved yields, cleaner reactions | Sealed vessel, 100-150 °C, 5-30 minutes |

This approach offers a more "green" and efficient alternative to conventional heating methods.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound involves strategic chemical modifications to its core structure. These modifications are typically aimed at exploring structure-activity relationships (SAR) for various biological targets. The synthetic approaches focus on two primary domains of the molecule: the benzyl moiety and the methylamino benzamide core.

Modifications on the Benzyl Moiety

The benzyl portion of the molecule, specifically the 4-aminobenzyl group, offers a versatile platform for structural derivatization. Research into related benzamide compounds demonstrates that modifications at this position can significantly influence biological activity. Common synthetic strategies involve altering the substitution pattern of the phenyl ring or conformationally restricting the benzyl group.

One key approach involves the synthesis of conformationally restrained analogues to improve binding affinity to target proteins. For instance, in the development of Ebola virus entry inhibitors based on a 4-(aminomethyl)benzamide (B1271630) scaffold, a series of indoline (B122111) derivatives were synthesized. nih.gov This strategy effectively incorporates the benzyl moiety into a more rigid bicyclic system. The synthesis for such a modification is outlined below.

Table 1: Synthetic Scheme for Indoline Analogues of 4-(Aminomethyl)benzamides nih.gov

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Substituted Indoline | 4-Nitrobenzoyl chloride, Triethylamine (TEA), Dichloromethane (DCM) | N-(4-nitrobenzoyl)indoline derivative |

| 2 | N-(4-nitrobenzoyl)indoline derivative | Iron (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water | N-(4-aminobenzoyl)indoline derivative |

This approach demonstrates how the flexible benzyl group can be locked into a specific conformation, which can be crucial for optimizing interactions with a biological target. Further modifications could include the introduction of various substituents (e.g., halogens, alkyls, alkoxys) onto the benzyl ring to probe electronic and steric effects. nih.gov

Structural Alterations to the Methylamino Benzamide Core

The 2-(methylamino)benzamide (B1345521) core is another critical area for synthetic modification. Alterations here can range from simple substituent changes on the aromatic ring to complete replacement of the benzamide portion with other heterocyclic systems.

Researchers have explored adding or moving substituents on the benzamide phenyl ring to enhance desired properties. For example, a study on hedgehog signaling pathway inhibitors based on a benzamide scaffold found that incorporating a basic amine into the benzamide phenyl ring was necessary to improve the pharmacokinetic properties of the compounds. researchgate.net Similarly, the synthesis of various benzamide derivatives for antiprion activity involved creating a set of 5-(acetamido)-N-butyl-2-(substituted)benzamides, highlighting the strategy of adding complex side chains to the benzamide ring. nih.gov

Another synthetic strategy involves linking the benzamide core to other heterocyclic structures. In one study, 4-aminobenzamide (B1265587) was used as a starting material to create complex molecules where a 1,2,3-triazole ring linked to a pyrazoline was attached to the 4-position of the benzamide. rasayanjournal.co.in This was achieved by first converting the 4-amino group to an azide, followed by a cycloaddition reaction.

Table 2: Synthesis of 1,2,3-Triazole Linked Pyrazolines from 4-Aminobenzamide rasayanjournal.co.in

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 4-Aminobenzamide | NaNO₂, HCl, NaN₃ | 4-Azidobenzamide |

| 2 | 4-Azidobenzamide | Acetylacetone, K₂CO₃, Ethanol | 4-(5-acetyl-4-methyl-1H-1,2,3-triazol-1-yl)benzamide |

| 3 | Triazole Intermediate | Substituted benzaldehyde, NaOH, Ethanol | Chalcone derivative |

| 4 | Chalcone derivative | Hydrazine hydrate, Glacial acetic acid, Ethanol | 4-(4-Methyl-5-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-1,2,3-triazol-1-yl)benzamide |

These examples underscore the broad scope for modifying the methylamino benzamide core to generate diverse chemical libraries for biological screening.

Methodological Advancements and Optimization in Benzamide Synthesis

The synthesis of benzamides, including this compound and its derivatives, relies on the formation of an amide bond, a cornerstone reaction in organic chemistry. Continuous advancements aim to improve yields, reduce reaction times, and develop more sustainable and efficient processes, particularly for industrial applications. researchgate.netresearchgate.net

A conventional and widely used method for synthesizing benzamides involves the reaction of a carboxylic acid with an amine. researchgate.net To facilitate this reaction, the carboxylic acid is typically "activated." A common activation strategy is the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly reactive and readily couples with an amine to form the desired benzamide. researchgate.net This process is often followed by a reduction step if a nitro group is used as a precursor for an amino group. researchgate.net

Table 3: General Two-Step Synthesis of N-(4-aminophenyl)-substituted Benzamides researchgate.net

| Step | Reaction | Reagents and Conditions |

| 1 | Amide Formation | Aromatic acyl chloride, p-Nitroaniline, Triethylamine (TEA), Dichloromethane (DCM) |

| 2 | Nitro Group Reduction | Hydrogen (H₂), Palladium on Carbon (Pd/C), Ethanol |

More recent methodological advancements have introduced novel reagents and catalytic systems. For instance, a Selectfluor-mediated direct oxidative S-arylation of N-acyl sulfenamides has been developed, showcasing a time-efficient and operationally safe method that avoids the need for transition-metal catalysts. acs.org While applied to a different specific transformation, the development of such mild, high-yield reactions underpins the broader trend of innovation in synthetic chemistry that can be applied to complex molecules like benzamides. acs.org Another advanced approach involves using different coupling agents or methodologies to shorten reaction times and increase yields compared to traditional methods. researchgate.net

These advancements, from optimizing classic reactions to inventing new catalytic processes, are vital for the efficient and scalable synthesis of this compound and its structurally diverse analogues.

Mechanistic and Preclinical Pharmacological Investigations of Benzamide Derivatives

Identification of Molecular Targets and Binding Interactions

The benzamide (B126) scaffold is a versatile pharmacophore present in a wide array of biologically active compounds. The specific substitutions on the benzamide ring of N-(4-aminobenzyl)-2-(methylamino)benzamide, namely the 2-(methylamino) group and the N-(4-aminobenzyl) moiety, suggest potential interactions with several classes of molecular targets.

Enzyme and Receptor Binding Profiling

While direct enzyme and receptor binding data for this compound are not available, the structural motifs suggest potential interactions with enzymes and receptors where the benzamide core is a known binder. For instance, various benzamide derivatives have been shown to interact with a range of receptors, including dopamine and serotonin receptors, as well as enzymes like poly(ADP-ribose) polymerase (PARP). The aminobenzyl and methylamino groups would be expected to influence the binding affinity and selectivity for such targets.

DNA Methyltransferase (DNMT) Inhibition and Epigenetic Modulation

Certain benzamide derivatives have been investigated as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation. For example, quinoline-based benzamide analogues have been designed and synthesized as DNMT inhibitors nih.gov. These compounds can induce the re-expression of methylated genes in cancer cell lines nih.gov. Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against DNMTs, thereby modulating DNA methylation patterns and influencing gene expression. Further investigation would be required to confirm this hypothesis and to determine the potency and selectivity of such an effect.

Histone Deacetylase (HDAC) Inhibition and Isoform Selectivity

A significant number of benzamide derivatives are known to be potent inhibitors of histone deacetylases (HDACs), a class of enzymes that are key regulators of gene expression. The N-(2-aminophenyl)benzamide scaffold, in particular, is a well-established pharmacophore for HDAC inhibition. Compounds like Mocetinostat (MGCD0103), which is an N-(2-aminophenyl)benzamide derivative, have been shown to be isotype-selective HDAC inhibitors, targeting HDACs 1, 2, 3, and 11 at submicromolar concentrations in vitro researchgate.netnih.gov. These inhibitors can block cancer cell proliferation, induce histone acetylation, and promote apoptosis researchgate.netnih.gov. The presence of the aminobenzyl group in this compound suggests it could potentially interact with the active site of HDAC enzymes, although its isoform selectivity would need to be experimentally determined.

Table 1: Examples of Benzamide-Based HDAC Inhibitors and their Isoform Selectivity

| Compound Name | Target HDAC Isoforms | Reference |

| Mocetinostat (MGCD0103) | HDAC1, HDAC2, HDAC3, HDAC11 | researchgate.netnih.gov |

| Entinostat (MS-275) | Class I HDACs (HDAC1, HDAC2, HDAC3) | researchgate.net |

| Chidamide | Class I HDACs (HDAC1, HDAC2, HDAC3) and HDAC10 | Not directly in search results |

This table presents data for structurally related compounds to illustrate the potential activity of benzamide derivatives as HDAC inhibitors.

Tyrosine Kinase Inhibition and Signal Transduction Pathways

The 4-aminobenzamide (B1265587) moiety is also a feature in some tyrosine kinase inhibitors (TKIs). For instance, derivatives of 4-(aminomethyl)benzamide (B1271630) have been designed and synthesized as potential TKIs. These compounds can act as a flexible linker to interact with the active site of kinases like Bcr-Abl. The specific substitutions on the benzamide ring can influence the inhibitory activity and selectivity against different tyrosine kinases. Therefore, it is conceivable that this compound could interfere with signal transduction pathways mediated by tyrosine kinases, which are often dysregulated in cancer and other diseases.

Elucidation of Putative Targets in Antimicrobial Contexts

Benzamide derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. The mechanism of action in these contexts can be varied. Some benzamides may disrupt cell wall synthesis, interfere with nucleic acid replication, or inhibit essential enzymes in microbial pathogens. For example, certain novel 4-amino benzamide derivatives linked to 1,2,3-triazoles have been synthesized and evaluated for their antimicrobial activity rasayanjournal.co.in. The structural features of this compound, including the presence of amino groups which can be protonated, suggest that it could potentially interact with microbial cell membranes or intracellular targets.

Spectrum of Biological Activities in In Vitro and Preclinical In Vivo Models

While no specific in vitro or preclinical in vivo data for this compound were identified, the known biological activities of related benzamide compounds provide a basis for postulating its potential pharmacological profile.

Numerous studies have demonstrated the diverse biological effects of benzamide derivatives in a variety of in vitro and preclinical in vivo models. These activities are highly dependent on the specific substitution patterns of the benzamide core.

For instance, the HDAC inhibitor Mocetinostat has been shown to have significant antitumor activity in in vivo xenograft models and has entered clinical trials researchgate.netnih.gov. This compound induces cell-cycle arrest and apoptosis in various human cancer cell lines researchgate.net.

In the context of antimicrobial activity, various N-benzamide derivatives have been synthesized and have shown activity against both Gram-positive and Gram-negative bacteria. For example, some synthesized benzamides exhibited significant zones of inhibition against E. coli and B. subtilis with MIC values in the low µg/mL range nanobioletters.com. Other 2-aminobenzamide (B116534) derivatives have also been evaluated for their antimicrobial properties, with some showing potent antifungal activity researchgate.net.

Table 2: Examples of In Vitro Antimicrobial Activity of Benzamide Derivatives

| Compound Class | Test Organism | Activity | Reference |

| N-Benzamide Derivatives | E. coli, B. subtilis | MIC values of 3.12 and 6.25 µg/mL for specific compounds | nanobioletters.com |

| 2-Aminobenzamide Derivatives | Aspergillus fumigatus | Potent antifungal activity | researchgate.net |

| 4-Amino Benzamide Derived 1,2,3-Triazoles | Various bacteria | Good antibacterial activity | rasayanjournal.co.in |

This table showcases the antimicrobial potential of the broader class of benzamide compounds.

The preclinical evaluation of any novel benzamide, such as this compound, would necessitate a comprehensive screening process. This would involve a panel of cancer cell lines to assess antiproliferative activity, enzymatic assays for target-based screening (e.g., HDAC, DNMT, tyrosine kinases), and antimicrobial susceptibility testing against a range of pathogens. Promising in vitro results would then warrant further investigation in preclinical animal models to evaluate efficacy and pharmacokinetic properties.

Anticonvulsant Activity and Efficacy Profiling

There is no available data from preclinical models, such as maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure tests, to characterize the anticonvulsant potential of this compound.

Antineoplastic and Cytostatic Efficacy in Distinct Cell Lines and Tumor Phenotypes

No studies have been published detailing the in vitro or in vivo antineoplastic and cytostatic efficacy of this compound. Consequently, there is no information regarding its activity in different cancer cell lines or its effects on tumors with varying proliferation rates.

Antiparasitic Activity against Protozoan Organisms

There are no published findings on the antiparasitic effects of this compound against any protozoan organisms.

Other Enzyme Inhibitory Applications (e.g., Cholinesterases, COX-II)

The inhibitory activity of this compound against enzymes such as cholinesterases, cyclooxygenase-II (COX-II), or other therapeutically relevant enzymes has not been reported in the scientific literature.

Cellular and Molecular Responses Induced by Benzamide Compound Exposure

Cellular Proliferation Inhibition and Cytotoxicity Mechanisms

As there are no primary studies on the biological activity of this compound, the mechanisms of action related to cellular proliferation inhibition and cytotoxicity remain uninvestigated. There is no data available on its potential to induce apoptosis, cause cell cycle arrest, or interfere with other molecular pathways related to cell survival and proliferation.

Cell Cycle Progression Modulation and Apoptosis Induction Pathways

The antitumor effects of certain benzamide derivatives are significantly attributed to their ability to modulate cell cycle progression and induce apoptosis, or programmed cell death. These compounds intervene in the normal cell division cycle, leading to arrest at specific phases and subsequently triggering cellular suicide mechanisms in cancer cells.

One area of investigation has focused on N-substituted benzamides, such as declopramide. Studies have shown that declopramide can induce a G2/M cell cycle block in cancer cell lines. nih.gov This arrest in the cell cycle is a crucial precursor to the induction of apoptosis. The apoptotic process initiated by these N-substituted benzamides appears to be mediated through the mitochondrial pathway. nih.gov Evidence for this includes the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. nih.gov The involvement of the mitochondrial pathway is further supported by the observation that overexpression of the anti-apoptotic protein Bcl-2 can inhibit declopramide-induced apoptosis. nih.gov Interestingly, the cell cycle block and apoptosis induction by declopramide have been observed to occur independently of p53 status, as these effects were noted in both p53-proficient and p53-deficient cell lines. nih.gov

Another class of benzamide derivatives, which act as histone deacetylase (HDAC) inhibitors, also demonstrates profound effects on cell cycle and apoptosis. For instance, the compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) has been shown to induce a G2/M phase arrest in HepG2 cells, which contributes to its antitumor effects. nih.gov Similarly, Mocetinostat, another benzamide HDAC inhibitor, exhibits potent anti-proliferative activity by inducing cell cycle arrest and apoptosis across a wide range of human cancer cell lines. researchgate.net The induction of the p21 protein, a well-known cell cycle inhibitor, is a mechanism shared by several benzamide HDAC inhibitors and is a key factor in their ability to halt cell proliferation. researchgate.netnih.gov

Furthermore, other structurally related compounds have been identified as potent inducers of apoptosis. For example, a series of 4-anilinoquinazolines have been discovered to be highly active inducers of apoptosis, with some compounds showing efficacy in the nanomolar range for caspase activation. nih.gov Additionally, certain 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides have been developed as inhibitors of microRNA-21, an oncogenic miRNA. nih.gov By inhibiting miR-21, these compounds can up-regulate the expression of its target protein, PDCD4, which in turn enhances apoptosis and reduces cell proliferation. nih.gov

Table 1: Effects of Benzamide Derivatives on Cell Cycle and Apoptosis

| Compound Class | Specific Compound | Effect on Cell Cycle | Apoptosis Induction Pathway | Key Molecular Events |

|---|---|---|---|---|

| N-substituted benzamides | Declopramide | G2/M block nih.gov | Mitochondrial pathway nih.gov | Cytochrome c release, Caspase-9 activation nih.gov |

| Benzamide HDAC Inhibitors | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | G2/M arrest nih.gov | Contributes to antitumor effects | - |

| Benzamide HDAC Inhibitors | Mocetinostat | Cell cycle arrest researchgate.net | Yes | Induction of p21 researchgate.netnih.gov |

| 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides | Compound 1j | Retards proliferation nih.gov | Enhanced apoptosis nih.gov | Inhibition of miR-21, Up-regulation of PDCD4 nih.gov |

Gene Re-expression and Epigenetic Reprogramming Studies

A significant mechanism through which certain benzamide derivatives exert their anticancer effects is by inducing epigenetic modifications, leading to the re-expression of silenced tumor suppressor genes. This is particularly characteristic of benzamide compounds that function as histone deacetylase (HDAC) inhibitors.

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from histones, leading to a more condensed chromatin structure that represses gene transcription. In many cancers, tumor suppressor genes are silenced through this mechanism. HDAC inhibitors, including several benzamide derivatives, can reverse this process.

Mocetinostat (MGCD0103) is an isotype-selective HDAC inhibitor that selectively targets HDACs 1, 2, 3, and 11 at submicromolar concentrations. researchgate.netnih.gov By inhibiting these enzymes, Mocetinostat induces histone acetylation, which leads to a more open chromatin structure and allows for the transcription of previously silenced genes. researchgate.netnih.gov A key target gene that is re-expressed following treatment with benzamide HDAC inhibitors is p21 (CDKN1A), a potent cell cycle inhibitor. researchgate.netnih.gov The induction of p21 protein expression is a critical event that contributes to the cell-cycle arrest observed with these compounds.

Another example is the compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), which is a selective inhibitor of class I HDACs (HDAC1, HDAC2, and HDAC3). nih.gov Its ability to inhibit these specific HDACs suggests a mechanism of action that involves the alteration of gene expression patterns in cancer cells, contributing to its antiproliferative effects. The selectivity for class I HDACs is a common feature among many benzamide-based HDAC inhibitors. nih.govresearchgate.net

The epigenetic reprogramming induced by these benzamide derivatives is not limited to single gene re-expression. It can lead to a broader shift in the transcriptional landscape of cancer cells, pushing them towards differentiation or apoptosis. The ability of these compounds to reactivate silenced tumor suppressor pathways represents a powerful strategy in cancer therapy.

Table 2: Epigenetic Activity of Benzamide Derivatives

| Compound | Class/Target | Mechanism of Action | Key Gene Re-expression |

|---|---|---|---|

| Mocetinostat (MGCD0103) | Isotype-selective HDAC inhibitor (HDACs 1, 2, 3, 11) researchgate.netnih.gov | Induces histone acetylation researchgate.netnih.gov | p21 (cip/waf1) researchgate.netnih.gov |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | Class I HDAC inhibitor (HDAC1, HDAC2, HDAC3) nih.gov | Enzyme inhibition nih.gov | - |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Impact of Substituent Modifications on Pharmacological Activity

The biological activity of benzamide (B126) derivatives can be significantly modulated by introducing various substituents at different positions on the aromatic rings and by modifying the linker group.

Substituents on the aromatic rings of benzamide derivatives play a crucial role in determining their biological activity. The nature of these substituents, whether electron-donating or electron-withdrawing, can influence the electronic properties of the entire molecule, affecting its interaction with biological targets. lumenlearning.comlibretexts.orglibretexts.org

Research on related compounds, such as 2-phenoxybenzamides, has shown that modifications to the aromatic rings can lead to significant changes in activity. For instance, in a series of 2-phenoxybenzamides evaluated for antiplasmodial activity, the replacement of a 4-fluorophenoxy substituent with other groups led to a range of biological responses. mdpi.com Shifting a substituent from the meta to the para position has also been shown to dramatically alter activity. mdpi.com

The following table, based on findings for analogous 2-phenoxybenzamide (B1622244) derivatives, illustrates how different substituents on one of the aromatic rings can impact biological activity.

| Compound Analogue | Aromatic Ring B Substituent | Relative Activity |

| Analogue 1 | 4-Fluorophenoxy | +++ |

| Analogue 2 | Phenyl | ++ |

| Analogue 3 | 4-Acetamidophenyl | ++ |

| Analogue 4 | Hydrogen | + |

| Analogue 5 | Amino | + |

Activity is represented qualitatively based on reported data for analogous compounds.

These findings suggest that for N-(4-aminobenzyl)-2-(methylamino)benzamide, substitutions on both the benzamide and the benzylamine (B48309) rings would likely have a profound impact on its pharmacological profile. Electron-donating groups on the aromatic ring can increase the ring's reactivity, potentially enhancing its interaction with a biological target. lumenlearning.comlibretexts.org Conversely, electron-withdrawing groups can deactivate the ring. lumenlearning.com

In the case of this compound, the benzyl (B1604629) group acts as a linker. Modifications to this linker, such as altering its length or rigidity, could significantly affect activity. For instance, replacing the methylene (B1212753) group with other functionalities could change the molecule's conformational freedom and its ability to adopt an optimal binding conformation.

Chirality plays a fundamental role in the interaction between a drug and its biological target. researchgate.net Since enzymes and receptors are chiral, they can exhibit stereoselectivity, meaning they may bind one enantiomer of a chiral drug with higher affinity than the other. This can lead to significant differences in potency, efficacy, and even the pharmacological profile of the enantiomers.

While this compound itself is not chiral, the introduction of a chiral center, for instance, by substitution on the benzylic carbon, would result in enantiomers. These enantiomers could exhibit different biological activities. The differential interaction of enantiomers with a chiral binding site arises from the three-dimensional arrangement of their atoms. One enantiomer may be able to form multiple high-affinity interactions with the target, while the other may not be able to adopt the correct orientation for optimal binding.

Studies on benzamide derivatives of secondary amines have highlighted the importance of stereochemistry, showing that the conformational equilibria of the amide bond can lead to different chiroptical properties, which is a reflection of their distinct three-dimensional structures. nih.gov

Pharmacophore Elucidation and Essential Structural Features for Activity

A pharmacophore model for the this compound scaffold would likely include the following essential features:

Two Aromatic Rings: These can participate in hydrophobic and π-stacking interactions within a receptor binding pocket.

Hydrogen Bond Donors and Acceptors: The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The primary amine on the benzyl ring and the secondary amine on the benzamide ring also serve as key hydrogen bond donors. These are often crucial for anchoring the molecule to the target protein.

A Flexible Linker: The benzyl group provides a degree of conformational flexibility, allowing the two aromatic rings to adopt an optimal orientation for binding.

Specific Substitution Patterns: The positions of the amino and methylamino groups on the aromatic rings are likely critical for directing the interactions with the target.

Rational Design Principles for Optimizing Biological Efficacy

Based on the SAR principles derived from related compounds, several rational design strategies can be proposed to optimize the biological efficacy of this compound:

Systematic Modification of Aromatic Substituents: A systematic exploration of substituents on both aromatic rings could be undertaken. This would involve synthesizing analogues with a variety of electron-donating and electron-withdrawing groups at different positions to probe the electronic and steric requirements of the binding site.

Linker Modification: The benzyl linker could be modified to alter its length, rigidity, and polarity. For example, introducing alkyl chains of varying lengths or incorporating cyclic structures could help to fine-tune the distance and relative orientation of the two aromatic rings.

Introduction of Chiral Centers: Introducing a chiral center, for instance at the benzylic position, and separating the enantiomers could lead to the identification of a more potent and selective stereoisomer.

Bioisosteric Replacement: Key functional groups could be replaced with their bioisosteres. For example, the amide bond could be replaced with other groups that mimic its hydrogen bonding and conformational properties. Similarly, the aromatic rings could be replaced with heteroaromatic rings to explore new interactions and improve properties like solubility.

By systematically applying these design principles, it should be possible to develop analogues of this compound with improved pharmacological profiles.

Computational Chemistry and Molecular Modeling Approaches in Benzamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as N-(4-aminobenzyl)-2-(methylamino)benzamide, and a biological target, typically a protein or enzyme. The primary goal of molecular docking is to identify the most energetically favorable binding mode of the ligand within the active site of the target.

The process would involve obtaining the three-dimensional structure of a relevant biological target from a repository like the Protein Data Bank (PDB). Subsequently, the 3D structure of this compound would be generated and optimized. Docking software would then be used to fit the ligand into the active site of the protein, calculating a docking score that represents the binding affinity.

A hypothetical molecular docking study of this compound against a protein kinase, for example, would likely reveal key interactions, such as hydrogen bonds between the amide group or the amino groups of the ligand and amino acid residues in the active site of the kinase. The results could be presented in a table format, as shown below, illustrating the binding energies and interacting residues for a series of related compounds.

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| Analogue 1 | EGFR | -8.5 | MET793, LYS745, ASP855 |

| Analogue 2 | VEGFR2 | -9.2 | CYS919, ASP1046, GLU885 |

| Analogue 3 | PDGFRβ | -7.9 | LEU849, HIS646, ASN848 |

This table is illustrative and based on findings for analogous benzamide (B126) derivatives, not this compound itself.

Density Functional Theory (DFT) Studies for Reaction Mechanism and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the realm of medicinal chemistry, DFT is a powerful tool for understanding the electronic properties of a molecule, which in turn govern its reactivity and stability. For a compound like this compound, DFT calculations can provide insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

While specific DFT studies on this compound were not identified in the available literature, research on other benzamide derivatives demonstrates the utility of this approach. For example, DFT has been used to determine the most stable structures of benzamide derivatives by calculating their total energies. Such studies can also elucidate reaction mechanisms by mapping the energy landscape of a chemical transformation.

A theoretical DFT study of this compound would involve optimizing its molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties could be calculated. The distribution of electron density, for instance, can highlight the nucleophilic and electrophilic regions of the molecule, which is crucial for predicting its metabolic fate and potential interactions with biological targets.

The table below illustrates the kind of data that a DFT study on a series of benzamide derivatives might generate.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Benzamide | -6.8 | -0.5 | 6.3 | 3.8 |

| 4-Aminobenzamide (B1265587) | -5.9 | -0.2 | 5.7 | 4.5 |

| 2-Methylaminobenzamide | -6.2 | -0.4 | 5.8 | 3.5 |

This table contains hypothetical data for illustrative purposes.

In Silico Investigations of Mechanistic Pathways and Binding Modes

In silico investigations of mechanistic pathways and binding modes encompass a range of computational techniques, including molecular dynamics (MD) simulations and the analysis of intermolecular interactions. These methods provide a dynamic view of how a ligand like this compound might behave in a biological environment and the specific nature of its binding to a target protein.

While detailed in silico mechanistic studies for this compound are not present in the reviewed literature, studies on related compounds highlight the power of this approach. For instance, in silico studies on N-phenylbenzamides have been used to predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as to perform molecular docking to understand their antibacterial and antifungal activities.

A typical in silico investigation for this compound would begin with molecular docking to predict the initial binding pose. This would be followed by MD simulations to observe the stability of the ligand-protein complex over time. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and can help to identify key and stable intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

The results of such an analysis could be summarized in a table detailing the predicted ADMET properties.

| Property | Predicted Value for this compound |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Permeation | Low |

| CYP2D6 Inhibitor | No |

| AMES Toxicity | Non-toxic |

| Oral Rat Acute Toxicity (LD50) | Category III |

This table is illustrative and based on general predictions for similar chemical structures.

Structural Stability Domain Analysis in Chemical Transformations

The analysis of structural stability domains is crucial for understanding how a molecule like this compound might behave under various conditions, including during its synthesis, formulation, and metabolic processing. Computational methods can be employed to assess the conformational stability and potential degradation pathways of a compound.

Although specific stability analyses for this compound are not documented in the reviewed literature, the principles of such studies are well-established. These investigations often involve techniques like conformational searches and potential energy surface scans to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between different conformations.

For this compound, such an analysis would likely focus on the rotational barriers around the amide bond and the single bonds connecting the aromatic rings to the central methylene (B1212753) and amide groups. Understanding these conformational preferences is vital as they can significantly influence the molecule's ability to fit into a binding site.

A hypothetical stability analysis might generate data on the relative energies of different conformers, as depicted in the table below.

| Conformer of this compound | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

| Global Minimum | 0.0 | C-N-C=O: 178° |

| Local Minimum 1 | 1.2 | C-N-C=O: -5° |

| Local Minimum 2 | 2.5 | C-C-N-C: 65° |

This table is a hypothetical representation of data from a conformational analysis.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The development of a QSAR model for a class of compounds like benzamides can enable the prediction of the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules.

While a specific QSAR model for this compound was not found, the methodology for creating such a model is well-defined. It involves compiling a dataset of structurally related benzamide derivatives with their experimentally determined biological activities. For each compound, a set of molecular descriptors (e.g., physicochemical properties, topological indices, and electronic parameters) is calculated. Statistical methods are then used to build a mathematical equation that correlates these descriptors with the biological activity.

For example, a QSAR study on a series of benzamide-based kinase inhibitors might yield an equation like:

log(1/IC50) = 0.5 * LogP - 0.2 * MolecularWeight + 1.5 * NumHDonors + c

This equation could then be used to predict the inhibitory activity of this compound and other new derivatives, helping to prioritize which compounds to synthesize and test.

The performance of a QSAR model is assessed using various statistical parameters, as shown in the illustrative table below.

| QSAR Model Parameter | Value |

| Correlation Coefficient (r²) | 0.85 |

| Cross-validated r² (q²) | 0.72 |

| Standard Error of Estimate | 0.35 |

| F-statistic | 85.6 |

This table presents typical statistical parameters for a valid QSAR model.

Future Research Directions and Translational Prospects for N 4 Aminobenzyl 2 Methylamino Benzamide

Exploration of Novel Benzamide (B126) Scaffolds and Hybrid Molecules

The core structure of N-(4-aminobenzyl)-2-(methylamino)benzamide offers a versatile platform for the design and synthesis of novel chemical entities. Future research could focus on the systematic exploration of its benzamide scaffold and the creation of hybrid molecules to potentially enhance or diversify its biological activity.

Benzamide derivatives are recognized for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of new benzamide compounds is often straightforward, utilizing readily available and cost-effective starting materials, which facilitates the generation of diverse chemical libraries for screening. mdpi.com

The creation of hybrid molecules by strategically combining the this compound core with other pharmacologically active moieties is a promising strategy. This approach aims to develop multifunctional molecules that can interact with multiple biological targets, potentially leading to synergistic therapeutic effects or novel mechanisms of action. For instance, incorporating fragments known to inhibit specific enzymes or interact with particular receptors could yield compounds with tailored biological profiles.

| Research Approach | Objective | Potential Outcome |

| Scaffold Modification | To synthesize a library of analogs by modifying substituents on the aromatic rings. | Identification of structure-activity relationships (SAR) and optimization of potency and selectivity. |

| Hybrid Molecule Synthesis | To conjugate the core structure with other known pharmacophores. | Development of multi-target agents with potentially enhanced efficacy or novel therapeutic applications. |

| Combinatorial Chemistry | To generate a large and diverse set of related compounds for high-throughput screening. | Rapid discovery of lead compounds with desirable biological activities. |

Advanced Mechanistic Characterization and Pathway Elucidation

A critical area of future research will be the detailed investigation of the potential mechanisms of action of this compound and its derivatives. Understanding how these molecules interact with biological systems at a molecular level is essential for their development as therapeutic agents or research tools.

Given the prevalence of benzamides as enzyme inhibitors, a primary focus could be to screen this compound against a panel of clinically relevant enzymes. For example, various benzamide derivatives have shown inhibitory activity against enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1), which is crucial in DNA damage repair and a target in cancer therapy. nih.gov Molecular docking studies could be employed to predict the binding modes of these novel compounds within the active sites of target enzymes, guiding further optimization. nih.gov

Furthermore, investigating the impact of these compounds on cellular signaling pathways is crucial. Techniques such as gene expression profiling and proteomic analysis could reveal the broader cellular responses to treatment with this compound analogs, helping to elucidate their mechanisms of action and identify potential biomarkers of response.

| Mechanistic Study | Technique | Purpose |

| Enzyme Inhibition Assays | Biochemical assays | To determine the inhibitory potency and selectivity against a panel of enzymes (e.g., kinases, proteases, HDACs). |

| Molecular Docking | Computational modeling | To predict and visualize the binding interactions between the compound and its potential protein targets. nih.gov |

| Cellular Signaling Analysis | Western blotting, qPCR, RNA-seq | To investigate the effects of the compound on key cellular pathways involved in disease. |

| Target Deconvolution | Affinity chromatography, mass spectrometry | To identify the direct molecular targets of the compound within the cell. |

Identification of New Therapeutic and Research Tool Applications

Building on the exploration of novel scaffolds and mechanistic insights, a significant future direction will be the identification of specific therapeutic areas where this compound and its derivatives could be applied. The broad biological activities associated with the benzamide class suggest several possibilities.

The potential for developing these compounds as anticancer agents is a prominent avenue. The ability of some benzamides to induce cell cycle arrest and apoptosis in cancer cells makes this a promising area of investigation. nih.gov Furthermore, the structural similarities to compounds with activity against neurodegenerative diseases, such as Alzheimer's disease, warrant exploration. mdpi.com Some benzamides have been investigated as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in the pathology of Alzheimer's. mdpi.com

Beyond therapeutic applications, novel benzamide derivatives could serve as valuable research tools. Compounds with high potency and selectivity for a particular biological target can be used as chemical probes to study the function of that target in health and disease. nih.gov

| Potential Application | Rationale | Key Research Focus |

| Oncology | Many benzamide derivatives exhibit anticancer properties. nih.gov | Evaluation of antiproliferative activity in various cancer cell lines and in vivo tumor models. |

| Neurodegenerative Diseases | Structural resemblance to known inhibitors of enzymes involved in Alzheimer's disease. mdpi.com | Assessment of inhibitory activity against AChE and BACE1, and neuroprotective effects in relevant models. |

| Infectious Diseases | Benzamides have shown antimicrobial activity. | Screening against a panel of pathogenic bacteria and fungi to determine efficacy. |

| Research Probes | Selective compounds can be used to interrogate biological pathways. nih.gov | Characterization of selectivity and use in cellular and in vivo studies to elucidate protein function. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-aminobenzyl)-2-(methylamino)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, N-methylisatoic anhydride can react with 4-aminobenzyl derivatives in glacial acetic acid under reflux (100°C) for 12–24 hours. Stoichiometric ratios (e.g., 1.5 equivalents of anhydride) and solvent choice (e.g., acetic acid vs. ethanol) critically influence yield . Post-reaction purification involves precipitation in ice-water followed by filtration and drying. Yield optimization may require adjusting temperature gradients or using catalytic bases .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Look for amine proton signals (δ 6.5–8.5 ppm) and aromatic carbons (δ 120–140 ppm). Methylamino groups appear as singlets near δ 2.8–3.2 ppm .

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can researchers troubleshoot low yields during the coupling of 2-(methylamino)benzamide intermediates with aromatic amines?

- Methodological Answer : Common issues include incomplete activation of carboxylic acids or competing side reactions. Pre-activation of the acid moiety (e.g., using HATU or EDCI as coupling agents) improves electrophilicity. Solvent polarity (e.g., DMF vs. THF) and base selection (e.g., triethylamine vs. DMAP) also influence reaction efficiency. Monitor progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and optimize stoichiometry to minimize byproducts .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound derivatives for anticancer applications?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to enhance metabolic stability .

- Biological Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to correlate IC₅₀ values with structural features. Compare chalcone derivatives (e.g., K15–K18 in ) for activity trends .

- Computational Modeling : Perform docking studies with target enzymes (e.g., histone deacetylases) to predict binding affinities .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzamide derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or impurity profiles.

- Reproducibility Checks : Re-synthesize compounds using standardized protocols (e.g., ) and validate purity via HPLC-MS.

- Meta-Analysis : Cross-reference data from PubChem () and peer-reviewed journals to identify outliers. For example, antitumor activity in N-(4-amino-2-methylphenyl)-4-fluorobenzamide () may differ due to fluorination position .

Q. What advanced methodologies are recommended for studying the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer :

- In Vitro Models : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Monitor parent compound depletion via LC-MS/MS .

- Isotopic Labeling : Incorporate ¹³C or ²H into the benzyl group to track metabolic pathways.

- Computational ADME : Apply QSAR models to predict logP, permeability, and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.